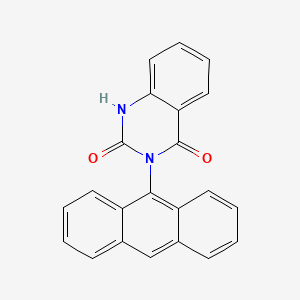
Antaq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANTAQ, auch bekannt unter seinem IUPAC-Namen 3-Anthracen-9-yl-1H-chinazolin-2,4-dion, ist eine synthetische organische Verbindung, die als Sonde zur Visualisierung von Puromycin-sensitiver Aminopeptidase in situ entwickelt wurde. Es wirkt als selektiver Inhibitor dieses Enzyms
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Anthracenderivats. Die allgemeine Syntheseroute beinhaltet:
Bildung des Anthracenderivats: Dieser Schritt beinhaltet die Reaktion von Anthracen mit geeigneten Reagenzien, um funktionelle Gruppen einzuführen, die für weitere Reaktionen erforderlich sind.
Chinazolinringbildung: Das Anthracenderivat wird mit Reagenzien wie Phosgen oder Isocyanaten zur Bildung des Chinazolinrings cyclisiert.
Bildung des Endprodukts: Das Zwischenprodukt wird dann weiteren Reaktionen, wie Oxidation oder Reduktion, unterzogen, um die endgültige Verbindung, this compound, zu erhalten.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Wirtschaftlichkeit zu gewährleisten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinazolinderivaten mit verschiedenen Oxidationsstufen führt.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Chinazolinderivate führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Anthracen- oder Chinazolinringen durch andere Gruppen ersetzt werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird als Sonde verwendet, um die Aktivität der Puromycin-sensitiven Aminopeptidase zu untersuchen, wodurch Einblicke in die Enzymmechanismen und -funktionen gewonnen werden.
Biologie: In der biologischen Forschung hilft this compound, die Verteilung und Aktivität der Puromycin-sensitiven Aminopeptidase in Geweben und Zellen zu visualisieren und zu untersuchen.
Medizin: Die inhibitorische Wirkung von this compound auf die Puromycin-sensitive Aminopeptidase macht sie zu einem potenziellen Kandidaten für die Entwicklung von Therapeutika, die auf Krankheiten abzielen, die dieses Enzym betreffen.
Industrie: Im Industriesektor kann this compound bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Messung der Enzymaktivität eingesetzt werden.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Puromycin-sensitiven Aminopeptidase. Dieses Enzym ist am Abbau von Peptiden und Proteinen beteiligt, und seine Hemmung durch this compound kann verschiedene Zellprozesse beeinflussen. Das molekulare Ziel von this compound ist das aktive Zentrum des Enzyms, an das es bindet und den Zugang des Substrats verhindert, wodurch die Enzymaktivität gehemmt wird .
Vorbereitungsmethoden
The synthesis of ANTAQ involves several steps, starting with the preparation of the anthracene derivative. The general synthetic route includes:
Formation of the Anthracene Derivative: This step involves the reaction of anthracene with appropriate reagents to introduce functional groups necessary for further reactions.
Quinazoline Ring Formation: The anthracene derivative undergoes cyclization with reagents such as phosgene or isocyanates to form the quinazoline ring.
Final Product Formation: The intermediate product is then subjected to further reactions, such as oxidation or reduction, to yield the final compound, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
ANTAQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the anthracene or quinazoline rings are replaced with other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ANTAQ has several scientific research applications, including:
Chemistry: this compound is used as a probe to study the activity of puromycin-sensitive aminopeptidase, providing insights into enzyme mechanisms and functions.
Biology: In biological research, this compound helps visualize and study the distribution and activity of puromycin-sensitive aminopeptidase in tissues and cells.
Medicine: this compound’s inhibitory effect on puromycin-sensitive aminopeptidase makes it a potential candidate for developing therapeutic agents targeting diseases involving this enzyme.
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for enzyme activity measurement.
Wirkmechanismus
ANTAQ exerts its effects by selectively inhibiting puromycin-sensitive aminopeptidase. This enzyme is involved in the degradation of peptides and proteins, and its inhibition by this compound can affect various cellular processes. The molecular target of this compound is the active site of the enzyme, where it binds and prevents substrate access, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
ANTAQ kann mit anderen Chinazolinderivaten und Anthracen-basierten Verbindungen verglichen werden. Ähnliche Verbindungen umfassen:
Chinazolinderivate: Diese Verbindungen teilen die Chinazolinringstruktur und können ähnliche inhibitorische Wirkungen auf Enzyme haben.
Anthracen-basierte Verbindungen: Diese Verbindungen teilen den Anthracenkern und können ähnliche photophysikalische Eigenschaften haben.
Was this compound auszeichnet, ist sein spezifisches Design, um die Puromycin-sensitive Aminopeptidase selektiv zu hemmen, was es zu einem einzigartigen Werkzeug für die Untersuchung dieses Enzyms macht .
Eigenschaften
Molekularformel |
C22H14N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-anthracen-9-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14N2O2/c25-21-18-11-5-6-12-19(18)23-22(26)24(21)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,23,26) |
InChI-Schlüssel |
SISSLRJYACXIQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C(=O)C5=CC=CC=C5NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
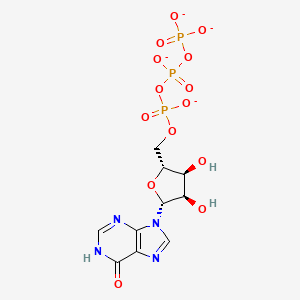
![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
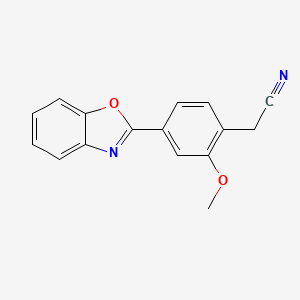
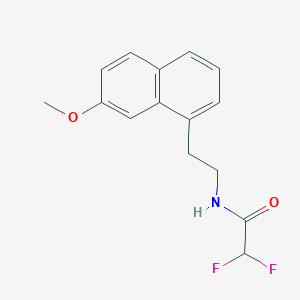
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
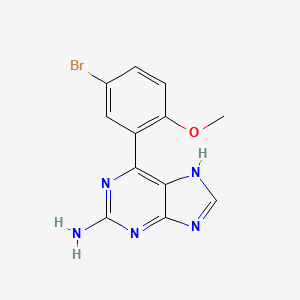
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
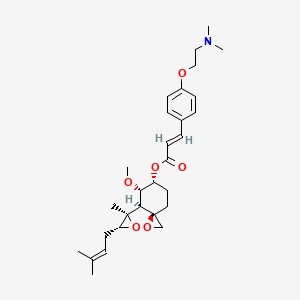
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)
